molecular formula C14H16N2O B2988926 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338675-56-1

6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B2988926
CAS RN: 1338675-56-1
M. Wt: 228.295
InChI Key: IZVHWIMGSGCCQS-UHFFFAOYSA-N
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Description

6,9-Dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (DMTN) is a synthetic organic compound belonging to the class of 1,6-naphthyridines. It is a member of the naphthyridine family of heterocyclic compounds, and is a structural analog of benzodiazepines. DMTN has been studied for its potential therapeutic applications, particularly in the area of neurodegenerative diseases and cancer.

Scientific Research Applications

Green Chemistry and Synthesis

A study by Kamalifar & Kiyani (2019) outlines the green synthesis of heterocyclic compounds related to 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. This approach emphasizes eco-friendly practices, using ethanol as a reaction medium and avoiding catalysts to align with green chemistry principles. It demonstrates simplicity, structural diversity, non-toxic solvents, and cost-effectiveness, important in synthesizing such compounds (Kamalifar & Kiyani, 2019).

Chemical Transformations

Voskressensky et al. (2005) explored transformations of tetrahydrobenzo[b][1,6]naphthyridines under the action of dimethyl acetylene dicarboxylate. This study contributes to understanding the chemical behavior and potential reactions of 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one derivatives, providing insights into their versatile chemical transformations (Voskressensky et al., 2005).

Catalytic Applications

Research by Zolfigol et al. (2016) shows the use of a nanostructured molten salt catalyst in synthesizing tetrahydrobenzo[b]pyrans derivatives, a process closely related to the synthesis pathways of 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. This work highlights advancements in catalyst design and its application in synthesizing complex heterocyclic compounds (Zolfigol, Yarie, & Baghery, 2016).

Microwave-Assisted Synthesis

Mane et al. (2019) developed a microwave-assisted synthesis method for tetrahydrobenzo[α]xanthen-11-ones, related to the target compound. This method offers rapid synthesis with high yields, demonstrating an innovative approach to synthesizing complex molecules like 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (Mane et al., 2019).

Anticancer Research

Several studies have explored the anticancer properties of compounds structurally related to 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. For instance, research by Lukka et al. (2012) on benzonaphthyridine derivatives, which share structural similarities, demonstrates significant potential in anticancer applications, highlighting the relevance of such compounds in medicinal chemistry (Lukka, Paxton, Kestell, & Baguley, 2012).

properties

IUPAC Name

6,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-3-4-9(2)13-12(8)14(17)10-7-15-6-5-11(10)16-13/h3-4,15H,5-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVHWIMGSGCCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC3=C(C2=O)CNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

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